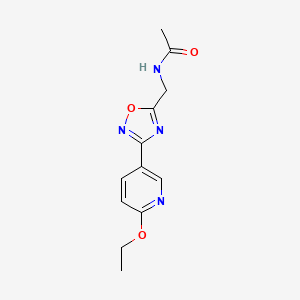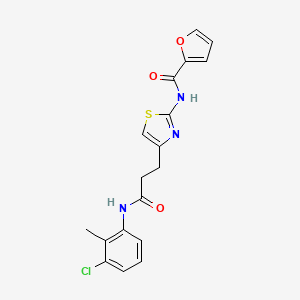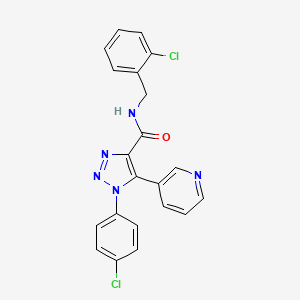amine CAS No. 1153744-84-3](/img/structure/B2440742.png)
[2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl](ethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine” is a compound that has been studied for its potential pharmacological applications . It is related to a series of compounds known as 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines, which have been identified as novel antagonists for the Histamine H3 and H4 Receptors with anti-inflammatory potential .
Molecular Structure Analysis
The molecular formula of “2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine” is C16H18N2O . The specific molecular structure is not provided in the available resources. Further studies would be needed to determine the exact molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine” is 254.33 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the available resources .作用机制
Mode of Action
The mode of action of 2,3-Dihydro-1-benzofuran-5-yl(pyridin-3-yl)methylamine is currently unknown due to the lack of scientific studies on this specific compound. It’s worth noting that benzofuran derivatives have been shown to exhibit a variety of biological activities, including anticancer and immunosuppressive effects .
Biochemical Pathways
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that these compounds may affect pathways related to cell growth and proliferation.
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells , suggesting that these compounds may induce cell death or inhibit cell proliferation.
实验室实验的优点和局限性
One of the major advantages of DBH is its potent activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. It also exhibits neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders. However, one of the limitations of DBH is its complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.
未来方向
There are several future directions for research on DBH. One direction is the development of new drugs based on DBH for the treatment of various diseases, such as cancer and neurological disorders. Another direction is the study of the mechanism of action of DBH, which may lead to the discovery of new targets for drug development. Additionally, the optimization of the synthesis method for DBH may lead to the production of higher yields and purity, which may make it more accessible for use in lab experiments.
合成方法
The synthesis of DBH involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with pyridine-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with ethylamine. The synthesis of DBH is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
科学研究应用
DBH has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. DBH has been shown to exhibit potent activity against cancer cells, making it a promising candidate for the development of anticancer drugs. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-18-16(14-4-3-8-17-11-14)13-5-6-15-12(10-13)7-9-19-15/h3-6,8,10-11,16,18H,2,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBLGCWQRIKADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC2=C(C=C1)OCC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-6-phenyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B2440662.png)

![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)

![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)







![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2440682.png)